molecular formula C8H18N2O3 B1458112 tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate CAS No. 1429913-75-6

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1458112
CAS No.: 1429913-75-6
M. Wt: 190.24 g/mol
InChI Key: CUFWQCDBEALMAQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate is a carbamate-protected amino alcohol derivative. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to a propane backbone with hydroxyl and amino functional groups at positions 3 and 1, respectively. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, where the Boc group acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions . Stereochemical variants, such as the (2R)-configured analogue (CAS EN300-116853), highlight the importance of chirality in biological activity and synthetic applications .

Properties

IUPAC Name

tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWQCDBEALMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429913-75-6
Record name tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
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Preparation Methods

Direct Carbamoylation Using tert-Butyl Chloroformate

Reaction Scheme:
$$
\text{1-amino-3-hydroxypropan-2-ol} + \text{tert-butyl chloroformate} \xrightarrow{\text{base}} \text{tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate} + \text{HCl}
$$

Typical Procedure:

  • Dissolve 1-amino-3-hydroxypropan-2-ol in anhydrous dichloromethane or tetrahydrofuran.
  • Add triethylamine (or another organic base) to neutralize the HCl formed.
  • Cool the mixture to 0–5°C.
  • Slowly add tert-butyl chloroformate with stirring.
  • Allow the reaction to proceed at room temperature for 2–6 hours.
  • Extract the product, wash with water, dry over anhydrous sodium sulfate, and purify by crystallization or chromatography.

Key Data Table:

Reagent Equivalents Solvent Temperature Time Yield (%)
1-amino-3-hydroxypropan-2-ol 1.0 DCM/THF 0–25°C 2–6 h 75–90
tert-butyl chloroformate 1.1–1.2
Triethylamine 1.1–1.5

Advantages:

  • Straightforward, high-yielding, and scalable.
  • Mild reaction conditions.
  • Compatible with a wide range of functional groups.

Notes:

  • The reaction is typically monitored by TLC or HPLC.
  • Excess base ensures complete neutralization of HCl.

Carbamoylation Using Di-tert-butyl Dicarbonate

Reaction Scheme:
$$
\text{1-amino-3-hydroxypropan-2-ol} + \text{di-tert-butyl dicarbonate} \xrightarrow{\text{base}} \text{this compound} + \text{CO}_2
$$

Typical Procedure:

  • Dissolve 1-amino-3-hydroxypropan-2-ol in an aqueous or organic solvent.
  • Add sodium bicarbonate or another mild base.
  • Add di-tert-butyl dicarbonate slowly at 0–25°C.
  • Stir for several hours, then extract and purify the product.

Key Data Table:

Reagent Equivalents Solvent Temperature Time Yield (%)
1-amino-3-hydroxypropan-2-ol 1.0 Water/DMF 0–25°C 4–12 h 70–85
Di-tert-butyl dicarbonate 1.1–1.5
Sodium bicarbonate 1.1–2.0

Advantages:

  • Avoids the use of hazardous acid chlorides.
  • Generates only CO₂ as a byproduct.
  • Suitable for large-scale synthesis.

Notes:

  • The reaction rate may be slower than with tert-butyl chloroformate.
  • Purification is typically by extraction and crystallization.

Phase-Transfer Catalysis and Alkylation Approaches

Alternative methods involve phase-transfer catalysis to facilitate the reaction between aqueous and organic phases, or alkylation of protected intermediates. These methods are less common but may be used when specific selectivity or reactivity is required.

Key Features:

  • Use of quaternary ammonium salts as phase-transfer catalysts.
  • Enhanced reaction rates and yields for certain substrates.
  • Applicable for substrates with limited solubility in organic solvents.
  • Both tert-butyl chloroformate and di-tert-butyl dicarbonate methods are widely adopted in research and industrial settings due to their reliability and scalability.
  • Continuous flow reactors are increasingly used for industrial-scale production, offering improved safety, reproducibility, and efficiency.
  • The choice of base and solvent can significantly affect yield and purity.
  • The product is typically a colorless oil or crystalline solid, purified by crystallization or chromatography.
  • Analytical techniques such as NMR and mass spectrometry confirm product identity and purity.
Method Key Reagents Typical Yield Scalability Notes
tert-Butyl chloroformate route tert-butyl chloroformate, base 75–90% High Fast, efficient, mild conditions
Di-tert-butyl dicarbonate route di-tert-butyl dicarbonate, base 70–85% High Safe, CO₂ byproduct, slower
Phase-transfer catalysis/alkylation Quaternary ammonium salt, alkyl halide 60–80% Moderate Useful for specific substrates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their conformation and activity .

Comparison with Similar Compounds

Fluorinated Derivatives

  • tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 126536-02-5): Structural Difference: Incorporates a trifluoromethyl group at position 1. Impact: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects. Likely used in fluorinated drug candidates to improve bioavailability . Applications: Potential use in CNS-targeting molecules or protease inhibitors.

Cyclic and Bicyclic Systems

  • tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) :
    • Structural Difference : Cyclopentyl ring replaces the propane backbone.
    • Impact : Conformational restriction improves target binding affinity. Used in kinase inhibitors or GPCR modulators .
  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4) :
    • Structural Difference : Bicyclo[4.1.0]heptane system introduces strain and rigidity.
    • Impact : Enhances selectivity in enzyme inhibition; applications in antibiotics or neuroactive compounds .

Aromatic Heterocycle-Containing Analogues

  • tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS 1384430-28-7) :
    • Structural Difference : Propargyl linker and pyrazole moiety.
    • Impact : The pyrazole group enables π-π stacking in kinase active sites. Used in JAK/STAT inhibitor intermediates .
    • Purity : 95% (similar to the parent compound) .

Complex Peptide-like Derivatives

  • tert-Butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (CAS 72156-66-2): Structural Difference: Indole and phenylhydrazine substituents. Impact: Designed for peptidomimetic drug discovery, particularly in oncology (e.g., Bcl-2 inhibitors) .

Stereochemical Variants

  • (2R)-tert-Butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate (CAS EN300-116853): Difference: Stereospecific configuration at position 2. Impact: Critical for enantioselective synthesis; (R)-configuration may enhance binding to chiral biological targets .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Key Substituents Applications References
This compound EN300-116853 205.18 Amino, hydroxyl Peptide synthesis
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate 126536-02-5 273.37 Trifluoromethyl Fluorinated drug candidates
tert-Butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate 1384430-28-7 263.30 Pyrazole, propargyl Kinase inhibitors
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 215.27 Cyclopentyl Kinase/GPCR modulation
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 212.29 Bicyclo[4.1.0]heptane Antibiotics, neuroactive compounds

Key Findings and Trends

Functional Group Influence: Hydroxyl and amino groups enhance solubility and reactivity in aqueous environments, favoring peptide coupling . Fluorinated or aromatic groups increase lipophilicity, improving membrane permeability .

Stereochemistry :

  • Stereoisomers (e.g., (2R) vs. (2S)) significantly affect biological activity and synthetic utility, necessitating precise chiral synthesis .

Stability and Deprotection :

  • All Boc-protected analogues are acid-labile, but electron-withdrawing groups (e.g., trifluoromethyl) may accelerate deprotection .

Applications :

  • Cyclic/bicyclic systems dominate in kinase inhibitors and antibiotics due to conformational control .
  • Propargyl-linked pyrazole derivatives are emerging in targeted cancer therapies .

Biological Activity

Tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme interactions. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety linked with an amino acid derivative. This unique configuration contributes to its biological properties, including its interaction with various biological targets.

Biological Activity

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects, particularly against amyloid beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease (AD). For instance, studies have shown that related carbamate derivatives can reduce inflammatory responses and oxidative stress in astrocytes exposed to Aβ1-42 .

2. Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in neurodegenerative processes. In vitro studies have demonstrated that similar compounds can inhibit β-secretase and acetylcholinesterase, thereby preventing Aβ aggregation and enhancing cholinergic signaling .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The general procedure includes:

  • Reagents : Tert-butyl carbamate, amino acid derivative.
  • Solvent : Anhydrous organic solvents such as dichloromethane or acetonitrile.
  • Conditions : The reaction is usually conducted at low temperatures to ensure selectivity and high yield.

Case Studies

Case Study 1: Neuroprotective Mechanism

A study on a related compound demonstrated its ability to protect astrocytes from Aβ-induced toxicity by reducing levels of TNF-α and free radicals . The compound exhibited a moderate protective effect, suggesting that similar mechanisms may be applicable to this compound.

Case Study 2: Enzyme Interaction

In another investigation, the inhibition of β-secretase by a structurally related compound was quantified, revealing an IC50 value of 15.4 nM . This suggests that this compound could potentially exhibit similar inhibitory properties.

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to this compound:

Compound NameBiological ActivityKey Findings
Tert-butyl (4-hydroxy-3-carbamoylphenyl) carbamateNeuroprotectiveReduces TNF-α in astrocytes exposed to Aβ
(S)-tert-butyl (1-amino-3-hydroxypropan-2-yl) carbamateEnzyme InhibitionInhibits β-secretase with IC50 = 15.4 nM
(R)-tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl) carbamatePotential Biological ActivityEngages in enzyme interactions; serves as a biochemical probe

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate formation under basic conditions. For example, hydroxylamine hydrochloride reacts with potassium carbonate and di-tert-butyl dicarbonate in dichloromethane at 0–5°C to stabilize intermediates . Solvent choice (e.g., ethanol or dichloromethane), temperature control (low temperatures for sensitive intermediates), and purification via chromatography or recrystallization are critical for high yields (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound validated?

Characterization employs NMR (¹H/¹³C for functional group identification), IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for carbamate), and mass spectrometry (molecular ion peak at m/z 218.2) . X-ray crystallography, using programs like SHELXL , confirms stereochemistry and hydrogen-bonding patterns (e.g., O–H···N interactions between hydroxy and amino groups) .

Q. What is the role of the tert-butyl carbamate group in organic synthesis?

The tert-butyloxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective reactions at other sites. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) or HCl in dioxane . This is critical in peptide synthesis to prevent unwanted side reactions .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a pharmacophore intermediate for drug candidates targeting neurological and inflammatory diseases. For example, derivatives have shown neuroprotective effects by reducing TNF-α levels in Aβ1-42-induced astrocyte toxicity models .

Advanced Research Questions

Q. What reaction mechanisms govern the cleavage of the Boc group in acidic environments?

Acidolysis proceeds via protonation of the carbamate oxygen , followed by nucleophilic attack by water, releasing CO₂ and forming a transient ammonium ion. Kinetic studies (pH 1–3, 25°C) reveal a half-life of ~2 hours in 50% TFA, influenced by steric hindrance from the tert-butyl group .

Q. How do hydrogen-bonding patterns in crystalline tert-butyl carbamates influence their stability?

Graph set analysis (e.g., Etter’s notation) of X-ray data shows R₂²(8) motifs from N–H···O and O–H···O interactions, stabilizing the crystal lattice. For example, in triclinic crystals (space group P1), intermolecular bonds between hydroxy and carbamate groups enhance thermal stability (decomposition >200°C) .

Q. What biological pathways are modulated by derivatives of this compound?

In enzymatic assays, derivatives inhibit voltage-gated sodium channels (IC₅₀ = 12 µM) and collapsin response mediator protein 2 (CRMP2) , disrupting neuronal signaling in Alzheimer’s models . Molecular docking studies (AutoDock Vina) suggest binding to the CRMP2 active site via hydrogen bonds with Ser321 and hydrophobic interactions with Leu289 .

Q. How can computational modeling predict the reactivity of tert-butyl carbamates in novel reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) map frontier molecular orbitals to predict nucleophilic attack sites. For example, the LUMO of the carbamate carbonyl (-5.2 eV) indicates susceptibility to amine nucleophiles, validated experimentally in SN2 reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-amino-3-hydroxypropan-2-yl)carbamate

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